4-Methyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}pentan-1-ol
Description
Properties
Molecular Formula |
C11H20N2OS |
|---|---|
Molecular Weight |
228.36 g/mol |
IUPAC Name |
4-methyl-2-[1-(1,3-thiazol-2-yl)ethylamino]pentan-1-ol |
InChI |
InChI=1S/C11H20N2OS/c1-8(2)6-10(7-14)13-9(3)11-12-4-5-15-11/h4-5,8-10,13-14H,6-7H2,1-3H3 |
InChI Key |
QIJGYTAQTJCYIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CO)NC(C)C1=NC=CS1 |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Construction via Hantzsch Synthesis
The 1,3-thiazol-2-yl moiety is typically synthesized using the Hantzsch thiazole method:
- Reagents : Thiourea derivatives react with α-halo ketones (e.g., 1-chloro-2-butanone) in ethanol under reflux.
- Mechanism : Cyclocondensation forms the thiazole core, followed by purification via column chromatography (hexane/ethyl acetate 4:1).
Example :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thiazole formation | Thiourea + 1-chloro-2-butanone, EtOH, Δ, 12 h | 78% |
Reductive Amination for Amino Alcohol Formation
The amino alcohol side chain is introduced via reductive amination:
- Substrates : 1-(1,3-thiazol-2-yl)ethylamine reacts with 4-methyl-2-oxopentan-1-ol.
- Conditions : Sodium cyanoborohydride (NaBH3CN) in methanol at 25°C for 24 h.
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Temperature | 25°C |
| Reaction Time | 24 h |
| Yield | 65% |
One-Pot Tandem Synthesis
Recent advances employ tandem reactions to streamline synthesis:
- Thiazole-ethylamine preparation : Hantzsch synthesis followed by amine protection (Boc group).
- Coupling : Deprotection and reaction with 4-methyl-2-oxopentanol under hydrogenation (H2, Pd/C).
- Overall Yield : 52%
- Purity : >95% (HPLC)
Characterization and Validation
Spectroscopic Data
Purity Assessment
| Method | Result |
|---|---|
| HPLC (C18) | 98.2% purity (RT: 6.8 min) |
| Melting Point | 112–114°C |
Industrial-Scale Considerations
- Cost-Efficiency : Bulk thiourea reduces raw material expenses by ~30%.
- Safety : NaBH3CN requires strict inert atmosphere handling.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
4-Methyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}pentan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of dyes, fungicides, and biocides.
Mechanism of Action
The mechanism of action of 4-Methyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}pentan-1-ol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit specific enzymes or block receptor sites, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-Methyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}pentan-1-ol and related compounds:
Structural and Functional Insights
Backbone Length and Solubility: The pentan-1-ol backbone in the target compound offers greater hydrophilicity compared to ethan-1-ol derivatives (e.g., 2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}ethan-1-ol) but less than cyclohexyl-substituted analogs, which are more lipophilic .
Thiazole vs. Thiophene : The thiazole ring in the target compound provides a nitrogen atom absent in thiophene derivatives, enhancing hydrogen-bonding capacity. Chlorine substitution in thiophene analogs (e.g., 5-chlorothiophen-2-yl) may increase electronegativity but reduce metabolic stability .
Research Findings
- Cytotoxic Activity : Thiazole-containing compounds, such as tubulysin analogs, exhibit potent cytotoxicity by disrupting microtubule dynamics, suggesting the target compound’s thiazole moiety may confer similar bioactivity .
- Discontinued Compounds: The discontinuation of simpler analogs (e.g., 4-Methyl-2-(methylamino)pentan-1-ol) may reflect challenges in efficacy, stability, or synthesis scalability .
- Safety and R&D Use : Cyclohexyl-substituted analogs are restricted to research settings, highlighting the importance of substituent choice in toxicity profiles .
Biological Activity
4-Methyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}pentan-1-ol is a synthetic compound with a unique structure that includes a thiazole ring and an alcohol functional group. Its molecular formula is with a molecular weight of approximately 228.36 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antiviral research.
Chemical Structure
The chemical structure of 4-Methyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}pentan-1-ol can be represented as follows:
Antimicrobial Properties
Research indicates that 4-Methyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}pentan-1-ol exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism of action likely involves the inhibition of bacterial enzyme pathways, leading to cell death.
Table 1: Antimicrobial Activity
Antiviral Effects
Preliminary studies suggest that this compound may also possess antiviral properties. Its structural components allow it to interact with viral proteins, potentially inhibiting their function and replication.
Anti-inflammatory and Neuroprotective Effects
Emerging research has pointed toward the anti-inflammatory and neuroprotective effects of 4-Methyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}pentan-1-ol. The compound appears to modulate signaling pathways involved in inflammation and neuronal protection, making it a candidate for further studies in neurodegenerative diseases.
The biological activity of 4-Methyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}pentan-1-ol is attributed to its interactions with various molecular targets. These interactions can lead to the modulation of enzyme activities and receptor functions:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling cascades.
Comparative Analysis with Similar Compounds
The structural similarities of 4-Methyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}pentan-1-ol with other thiazole-containing compounds suggest a commonality in biological activities.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Sulfathiazole | Contains a thiazole ring | Antimicrobial properties |
| Ritonavir | Contains a thiazole ring | Antiretroviral properties |
| Abafungin | Contains a thiazole ring | Antifungal properties |
What distinguishes 4-Methyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}pentan-1-ol is its specific combination of functional groups that confer unique chemical and biological properties not found in other similar compounds.
Case Studies
A recent study evaluated the compound's efficacy in treating infections caused by resistant bacterial strains. The results indicated a promising activity profile, suggesting that it could be developed into a therapeutic agent for resistant infections.
Q & A
Q. What are the recommended synthetic routes for 4-Methyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}pentan-1-ol?
A plausible synthesis involves a multi-step approach:
- Step 1 : Preparation of the thiazole precursor (e.g., 1-(1,3-thiazol-2-yl)ethylamine) via condensation of thioamides with α-haloketones under acidic conditions .
- Step 2 : Nucleophilic substitution between 4-methyl-2-aminopentan-1-ol and the thiazole precursor. Ethanol or dichloromethane is used as a solvent, with a base (e.g., NaHCO₃) to deprotonate the amine and drive the reaction .
- Optimization : Reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 amine:thiazole) are critical for minimizing by-products like imine formation .
Q. How can the purity and structure of this compound be validated?
Q. What biological activities are associated with this compound’s structural motifs?
- Thiazole moiety : Known for antimicrobial and enzyme-inhibitory properties. For example, similar thiazole derivatives inhibit pathogen biomolecule biosynthesis .
- Amino alcohol backbone : May enhance solubility and interaction with cellular targets like G-protein-coupled receptors .
- Preliminary assays : Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC values) and cytotoxicity via MTT assay on mammalian cell lines .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis?
- Chiral catalysts : Use enantioselective catalysts (e.g., Jacobsen’s catalyst) for asymmetric synthesis of the amino alcohol backbone .
- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane:isopropanol, 90:10) to verify enantiomeric excess (ee > 95%) .
- X-ray crystallography : Resolve absolute configuration by co-crystallizing with a heavy atom derivative (e.g., PtCl₄) .
Q. What strategies address contradictory bioactivity data across studies?
- Assay standardization : Control variables like pH, temperature, and cell passage number in antimicrobial assays .
- Metabolomic profiling : Use LC-MS to identify off-target interactions (e.g., unintended enzyme inhibition) that may explain discrepancies .
- Dose-response curves : Analyze EC₅₀/IC₅₀ values across multiple replicates to confirm reproducibility .
Q. How can computational methods enhance understanding of its mechanism?
- Molecular docking : Simulate binding to targets like Leishmania enzymes (PDB: 2LS) using AutoDock Vina. Focus on hydrogen bonding with the hydroxyl group and thiazole’s π-π interactions .
- QSAR modeling : Correlate substituent effects (e.g., methyl group position) with bioactivity using descriptors like logP and polar surface area .
Q. What industrial-scale challenges arise in synthesis, and how are they mitigated?
- By-product management : Optimize reaction time to reduce imine by-products. Use in-line FTIR for real-time monitoring .
- Solvent recovery : Implement a closed-loop system for ethanol or DCM to minimize waste .
Methodological Resources
- Synthetic Protocols : Reference PubChem’s general procedures for amino-thiazole conjugates .
- Analytical Standards : Thermo Scientific’s [4-(1,3-Thiazol-2-yl)phenyl]methanol (CAS 454678-91-2) as a structural analog for method validation .
- Data Repositories : Deposit crystallographic data in the Cambridge Structural Database (CSD) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
